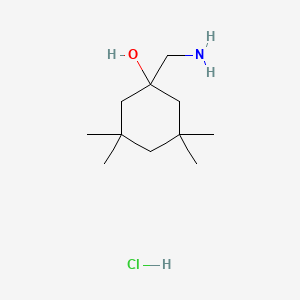
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride is a chemical compound with a unique structure characterized by a cyclohexane ring substituted with aminomethyl and hydroxyl groups, along with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride typically involves the reaction of a suitable cyclohexane derivative with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and a primary amine in the presence of an acid catalyst to introduce the aminomethyl group. The hydroxyl group can be introduced through subsequent oxidation or hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst like palladium or nickel.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Gabapentin: A structurally similar compound used as an anticonvulsant and neuropathic pain medication.
Pregabalin: Another related compound with similar therapeutic applications.
Uniqueness: 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-olhydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of aminomethyl and hydroxyl groups allows for versatile chemical reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C11H24ClNO |
|---|---|
Molecular Weight |
221.77 g/mol |
IUPAC Name |
1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)5-10(3,4)7-11(13,6-9)8-12;/h13H,5-8,12H2,1-4H3;1H |
InChI Key |
ZBYGTPUWTLTOCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(CN)O)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13627095.png)
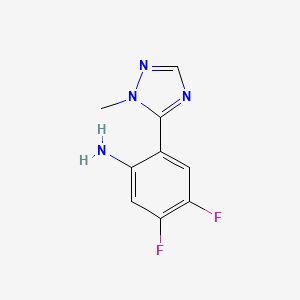

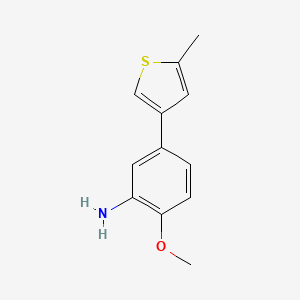
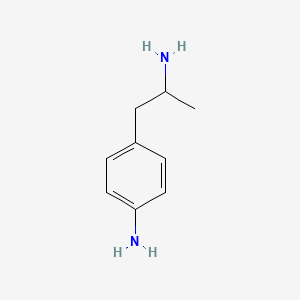

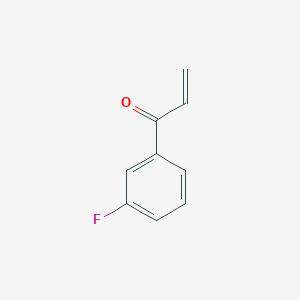
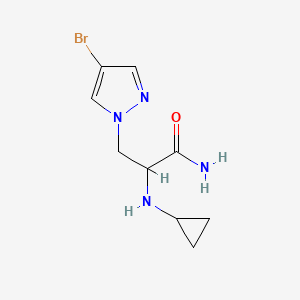

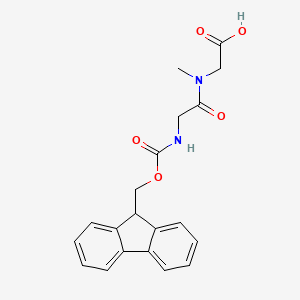
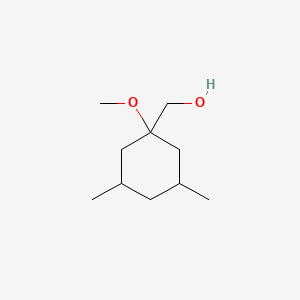
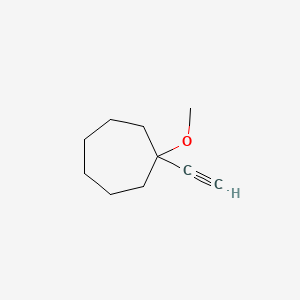

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
